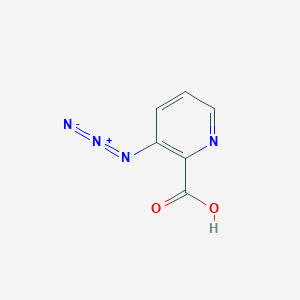
3-Azidopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both an azide group and a carboxylic acid group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopyridine-2-carboxylic acid typically involves the introduction of an azide group to a pyridine derivative. One common method is the nucleophilic substitution reaction of 3-chloropyridine-2-carboxylic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Iminophosphorane intermediates.
Wissenschaftliche Forschungsanwendungen
3-Azidopyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-azidopyridine-2-carboxylic acid depends on its specific application. In biological systems, the azide group can undergo bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The carboxylic acid group can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyridine-2-carboxylic acid: Contains an amino group instead of an azide group.
3-Chloropyridine-2-carboxylic acid: Contains a chlorine atom instead of an azide group.
2-Aminopyridine-3-carboxylic acid: Contains an amino group at a different position on the pyridine ring.
Uniqueness
3-Azidopyridine-2-carboxylic acid is unique due to the presence of both an azide group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H4N4O2 |
|---|---|
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
3-azidopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-4-2-1-3-8-5(4)6(11)12/h1-3H,(H,11,12) |
InChI-Schlüssel |
BMWAUEXPAFIMAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
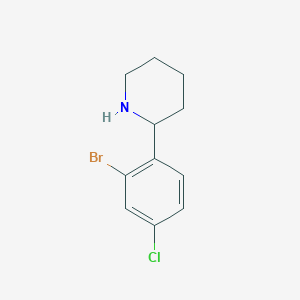
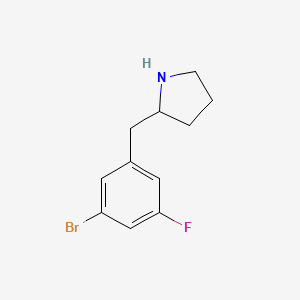
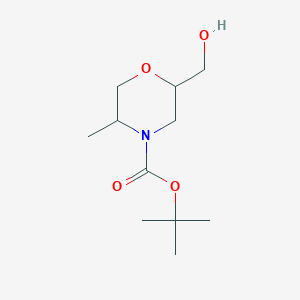


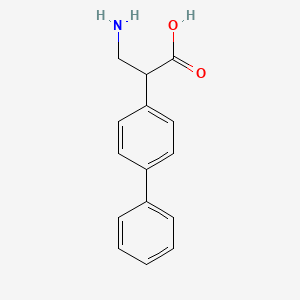
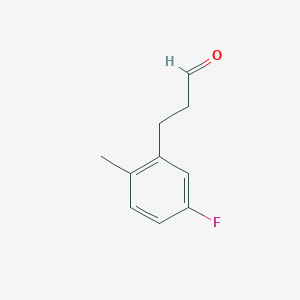
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
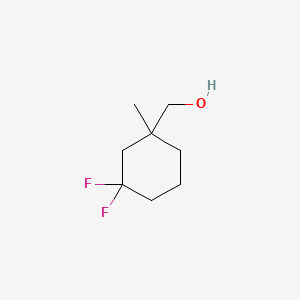

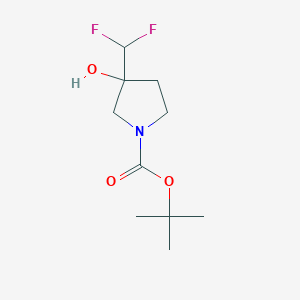
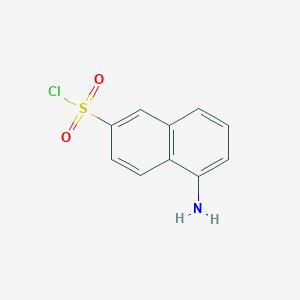
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
